3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole (CAS 20821-99-2) is a highly crystalline, electron-rich isoxazoline derivative utilized as a high-value building block in organic synthesis, medicinal chemistry, and materials science. Featuring two strongly electron-donating para-methoxy groups, this scaffold exhibits enhanced solubility in polar organic solvents and superior oxidative lability compared to unsubstituted diaryl isoxazolines. These baseline properties make it an optimal precursor for the synthesis of fully aromatic isoxazoles, 1,3-amino alcohols via reductive cleavage, and specialized fluorescent ligands. For procurement teams, its high crystalline stability ensures batch-to-batch reproducibility and extended shelf life, reducing handling complexities in multi-step synthetic workflows [1].
Substituting 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole with the generic 3,5-diphenyl-4,5-dihydroisoxazole or mono-methoxy variants introduces critical process bottlenecks. The absence of the dual para-methoxy electron-donating groups significantly increases the activation energy required for oxidative aromatization, necessitating harsher oxidants that can degrade sensitive functional groups in complex molecule synthesis. Furthermore, unsubstituted analogs lack the specific crystal lattice stabilization provided by methoxy-driven C-H···O intermolecular hydrogen bonding, leading to lower melting points, higher hygroscopicity, and reduced isolated yields during recrystallization. These factors directly translate to lower throughput, higher purification costs, and inconsistent downstream reproducibility [1].
The dual para-methoxy substitution drastically lowers the oxidation potential of the isoxazoline core. When subjected to oxidative dehydrogenation to form the corresponding fully aromatic isoxazole, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole achieves >90% conversion under mild conditions within 2-4 hours. In contrast, the unsubstituted 3,5-diphenyl-4,5-dihydroisoxazole baseline requires elevated temperatures and extended reaction times (often >12 hours) to achieve comparable yields, frequently generating over-oxidation byproducts [1].
| Evidence Dimension | Yield and Reaction Time for Oxidative Aromatization |
| Target Compound Data | >90% yield, 2-4 hours at 25°C |
| Comparator Or Baseline | 3,5-diphenyl-4,5-dihydroisoxazole (unsubstituted): <75% yield, >12 hours at elevated temperatures |
| Quantified Difference | Up to 4x faster reaction kinetics with a 15-20% higher isolated yield under mild conditions |
| Conditions | Standard oxidative dehydrogenation (e.g., MnO2 or NIS in organic solvent) |
Enables milder, faster, and higher-yielding synthesis of fully aromatic isoxazoles, reducing energy costs and minimizing byproduct formation in scale-up.
Isoxazolines are heavily utilized as masked 1,3-amino alcohols. The reductive cleavage of the N-O bond in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole proceeds with exceptional chemoselectivity. The electron-rich nature of the methoxy-substituted aromatic rings stabilizes the transition state, yielding the target 1,3-amino alcohol with >95% purity prior to chromatography. Unsubstituted or electron-deficient comparators often suffer from competing side reactions, such as retro-aldol type fragmentation or over-reduction, which lower the crude purity to 70-80% [1].
| Evidence Dimension | Crude Purity of 1,3-Amino Alcohol Product |
| Target Compound Data | >95% chemoselectivity |
| Comparator Or Baseline | 3,5-diphenyl-4,5-dihydroisoxazole: 70-80% chemoselectivity |
| Quantified Difference | 15-25% improvement in crude product purity |
| Conditions | Reductive N-O bond cleavage (e.g., Raney Ni/H2 or Mo(CO)6) |
Eliminates the need for difficult chromatographic separations of amino alcohol intermediates, directly lowering downstream processing costs.
Crystallographic analysis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole reveals a highly stabilized solid-state network driven by C-H···O hydrogen bonding involving the methoxy oxygen atoms. This structural feature grants the compound a sharp, elevated melting point and excellent resistance to ambient moisture. When compared to mono-substituted or aliphatic-substituted isoxazolines, which frequently present as viscous oils or low-melting hygroscopic solids, this bis-methoxy compound can be easily recrystallized to >99% purity with minimal solvent loss [1].
| Evidence Dimension | Solid-State Handling and Purification Efficiency |
| Target Compound Data | Highly crystalline solid, easily recrystallized to >99% purity |
| Comparator Or Baseline | Mono-substituted or aliphatic isoxazolines: Often oils or hygroscopic low-melting solids requiring chromatography |
| Quantified Difference | Bypasses chromatographic purification, reducing solvent use and handling time |
| Conditions | Standard laboratory isolation and storage conditions |
Allows procurement to source a highly stable, easily purifiable solid precursor, ensuring consistent batch-to-batch analytical profiles.
Because of its electron-rich bis-methoxy substitution, this compound is an ideal precursor for synthesizing fully aromatic 3,5-diaryl isoxazoles used as fluorescent ligands or electron-transport materials in OLEDs. The mild oxidation conditions required prevent the degradation of other sensitive moieties in the molecular design, directly leveraging its superior oxidative lability [1].
The highly chemoselective reductive cleavage of the isoxazoline core makes this compound a preferred building block for generating substituted 1,3-amino alcohols. This is particularly valuable in pharmaceutical development where high crude purity is required to streamline the synthesis of complex active pharmaceutical ingredients (APIs) [2].
Due to its high crystallinity and stability driven by intermolecular hydrogen bonding, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole serves as an excellent analytical standard and benchmark substrate for optimizing 1,3-dipolar cycloaddition methodologies and catalyst screening [3].